molecular formula C10H12N2O4 B13524947 3-(2-Methoxy-5-nitrophenoxy)azetidine

3-(2-Methoxy-5-nitrophenoxy)azetidine

Cat. No.: B13524947
M. Wt: 224.21 g/mol
InChI Key: OHGZPRUPGIUOOI-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring attached to a methoxy and nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and azetidine.

    Reaction Conditions: The phenol group of 2-methoxy-5-nitrophenol is activated using a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The activated phenol is then reacted with azetidine under controlled temperature conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in acidic medium.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of azetidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxy-5-nitrophenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-nitrophenoxy)azetidine exerts its effects depends on its interaction with molecular targets. The azetidine ring and nitrophenoxy group can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenoxy)azetidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-(2-Nitrophenoxy)azetidine:

    3-(2-Methoxy-5-chlorophenoxy)azetidine: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.

Uniqueness

3-(2-Methoxy-5-nitrophenoxy)azetidine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenoxy)azetidine

InChI

InChI=1S/C10H12N2O4/c1-15-9-3-2-7(12(13)14)4-10(9)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

OHGZPRUPGIUOOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2

Origin of Product

United States

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